molecular formula C18H29N3O B11793086 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

Cat. No.: B11793086
M. Wt: 303.4 g/mol
InChI Key: NMPUBZIIOZLDBX-BHWOMJMDSA-N
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the pharmaceutical industry due to its significant pharmacological properties

Preparation Methods

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of both benzyl and dimethyl groups.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)16-10-7-11-21(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16-,17?/m0/s1

InChI Key

NMPUBZIIOZLDBX-BHWOMJMDSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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